2-Nitrophenyl pentyl ether

Description

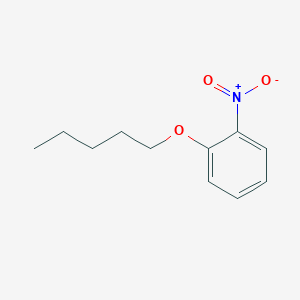

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVCISCRAMHCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282880 | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39645-91-5 | |

| Record name | NSC28597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenyl pentyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Nitrophenyl Pentyl Ether

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Nitrophenyl pentyl ether (NPPE), an important organic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the practical and theoretical considerations involved in its preparation and validation. The primary synthetic route detailed is the Williamson ether synthesis, a classic and reliable method for forming the ether linkage. The rationale behind the selection of reagents, solvents, and reaction conditions is thoroughly discussed to provide a causal understanding of the experimental design. Following the synthesis, a comprehensive characterization workflow is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this guide outlines the underlying principles, detailed experimental protocols, and an analysis of the expected spectral data, ensuring a self-validating system for product confirmation and purity assessment.

Introduction to 2-Nitrophenyl Pentyl Ether

2-Nitrophenyl pentyl ether, with the chemical formula C₁₁H₁₅NO₃, is an aromatic ether that has found utility in various fields of chemical research.[1][2] Its structure, featuring a nitro group ortho to a pentoxy substituent on a benzene ring, imparts specific chemical and physical properties. Notably, it has been investigated for its role as a plasticizer in the fabrication of ion-selective electrodes. As an organic intermediate, it serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science.

This guide focuses on providing a comprehensive and practical framework for the synthesis and rigorous characterization of this compound, emphasizing the foundational principles that govern the selected methodologies.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is the chosen method for preparing 2-Nitrophenyl pentyl ether due to its reliability, high yields, and straightforward execution for forming aryl ethers.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]

The Underlying Mechanism

The synthesis involves two primary steps:

-

Deprotonation: The phenolic proton of 2-nitrophenol is acidic (pKa ≈ 7.2) due to the electron-withdrawing effect of the ortho-nitro group. A strong base is used to deprotonate the hydroxyl group, forming the sodium or potassium 2-nitrophenoxide salt. This salt is a potent nucleophile.

-

Nucleophilic Substitution (Sₙ2): The generated 2-nitrophenoxide ion attacks the primary alkyl halide (1-bromopentane), displacing the bromide ion in a concerted Sₙ2 reaction to form the desired ether product.[5]

The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor an elimination (E2) reaction pathway, significantly reducing the yield of the desired ether.[5]

Caption: The Williamson ether synthesis workflow for 2-Nitrophenyl pentyl ether.

Detailed Experimental Protocol

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Nitrophenol | 139.11[6] | 5.00 g | 35.9 |

| Sodium Hydroxide (NaOH) | 40.00 | 1.58 g | 39.5 |

| 1-Bromopentane | 151.04 | 6.50 g (4.85 mL) | 43.0 |

| Ethanol (95%) | - | 100 mL | - |

| Diethyl Ether | - | 150 mL (for extraction) | - |

| Saturated NaCl Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |

| 250 mL Round-bottom flask | - | 1 | - |

| Reflux Condenser | - | 1 | - |

| Separatory Funnel | - | 1 | - |

Procedure:

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Formation of Alkoxide: In the flask, dissolve 5.00 g (35.9 mmol) of 2-nitrophenol and 1.58 g (39.5 mmol) of sodium hydroxide in 100 mL of 95% ethanol. Stir the mixture at room temperature for 15 minutes. The solution should turn a deep yellow or orange, indicating the formation of the sodium 2-nitrophenoxide salt.

-

Addition of Alkyl Halide: Add 4.85 mL (43.0 mmol) of 1-bromopentane to the flask.

-

Reaction (Reflux): Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 3-4 hours.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up - Cooling and Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Work-up - Extraction: Resuspend the resulting residue in 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Work-up - Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1M NaOH (to remove any unreacted 2-nitrophenol), followed by 50 mL of saturated NaCl solution (brine).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Isolation of Product: Remove the diethyl ether solvent using a rotary evaporator to yield the crude 2-Nitrophenyl pentyl ether as a yellow oil.

Purification

The crude product can be purified by vacuum distillation (b.p. 177-178 °C at 15 mmHg) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the pure product.[7]

Comprehensive Characterization

Once synthesized and purified, the identity and purity of the product must be unequivocally confirmed. The following section details the expected outcomes from standard analytical techniques.

Caption: Logical workflow for the characterization of 2-Nitrophenyl pentyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized molecule.

Protocol: A sample (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube for analysis.

¹H NMR (Proton NMR) - Expected Spectrum:

| Protons (Label) | Integration | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to NO₂) | 1H | 7.8 - 7.9 | dd | ~8.1, 1.7 |

| Ar-H (para to NO₂) | 1H | 7.5 - 7.6 | dt | ~8.5, 1.7 |

| Ar-H (ortho to OCH₂) | 1H | 7.0 - 7.1 | d | ~8.5 |

| Ar-H (meta to NO₂) | 1H | 7.0 - 7.1 | t | ~8.1 |

| -O-CH₂ - | 2H | 4.1 - 4.2 | t | ~6.5 |

| -CH₂-CH₂ -CH₂-CH₃ | 2H | 1.8 - 1.9 | quintet | ~6.7 |

| -CH₂-CH₂-CH₂ -CH₃ | 2H | 1.4 - 1.5 | sextet | ~7.0 |

| -CH₃ | 3H | 0.9 - 1.0 | t | ~7.2 |

¹³C NMR (Carbon-13 NMR) - Expected Spectrum:

| Carbon Atom | Approx. Chemical Shift (δ, ppm) |

| Ar-C -O (ipso) | 155 - 156 |

| Ar-C -NO₂ (ipso) | 140 - 141 |

| Ar-C H (para to NO₂) | 133 - 134 |

| Ar-C H (ortho to NO₂) | 125 - 126 |

| Ar-C H (meta to NO₂) | 120 - 121 |

| Ar-C H (ortho to OCH₂) | 114 - 115 |

| -O-C H₂- | 69 - 70 |

| -O-CH₂-C H₂- | 28 - 29 |

| -CH₂-C H₂-CH₃ | 22 - 23 |

| -C H₃ | 14 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: A thin film of the liquid product is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates for analysis.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Ar-NO₂ (Asymmetric Stretch) | 1520 - 1530 | Strong, sharp absorption |

| Ar-NO₂ (Symmetric Stretch) | 1345 - 1355 | Strong, sharp absorption |

| C-O-C (Asymmetric Stretch) | 1250 - 1280 | Strong aryl-alkyl ether stretch |

| C-O-C (Symmetric Stretch) | 1020 - 1050 | Moderate aryl-alkyl ether stretch |

| C(sp³)-H Stretches | 2850 - 2960 | Medium to strong absorptions |

| Aromatic C=C Stretches | 1450 - 1600 | Multiple medium absorptions |

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, and ionized using Electron Ionization (EI).

Expected Data:

| m/z Value | Identity |

| 209 | [M]⁺, Molecular ion |

| 139 | [M - C₅H₁₀]⁺, Loss of pentene |

| 123 | [M - C₅H₁₀ - O]⁺ or [M - C₅H₁₁O]⁺ |

| 70 | [C₅H₁₀]⁺, Pentene fragment |

| 43 | [C₃H₇]⁺, Propyl fragment |

The molecular ion peak at m/z = 209 should be clearly visible, corresponding to the molecular weight of C₁₁H₁₅NO₃ (209.24 g/mol ).[1][8]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

2-Nitrophenol: Toxic and an irritant. Avoid inhalation and skin contact.[6]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

-

Organic Solvents (Ethanol, Diethyl Ether): Highly flammable.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 2-Nitrophenyl pentyl ether using the Williamson ether synthesis. The causality behind the experimental design, from the choice of an Sₙ2-favorable primary alkyl halide to the basic work-up conditions, has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been presented, providing researchers with the necessary tools and expected data to confidently characterize and validate the synthesized product. The combination of NMR, IR, and MS provides a self-validating system, ensuring high scientific integrity for any research or development application utilizing this compound.

References

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

- Google Patents.

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Unknown Source. Experiment 06 Williamson Ether Synthesis. [Link]

-

MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. [Link]

-

European Patent Office. EP 0599921 B1 - Process for removing an ester impurity from an ether. [Link]

-

PubChem - NIH. 2-Nitrophenyl pentyl ether. [Link]

-

Unknown Source. Williamson Ether Synthesis. [Link]

-

PubChem - NIH. 2-Nitrophenol. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Mol-Instincts. 2-NITROPHENYL PENTYL ETHER | 39645-91-5 wiki. [Link]

Sources

- 1. 2-Nitrophenyl pentyl ether | C11H15NO3 | CID 231833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-NITROPHENYL PENTYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-NITROPHENYL PENTYL ETHER | 39645-91-5 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Nitrophenyl Pentyl Ether: Properties, Synthesis, and Analysis

Abstract

This technical guide provides an in-depth exploration of 2-Nitrophenyl pentyl ether (NPOE), a key organic compound utilized in various scientific and industrial applications, notably as a plasticizing agent in the fabrication of ion-selective electrodes.[1] Authored for researchers, chemists, and professionals in drug development, this document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway via the Williamson ether synthesis, and presents validated protocols for its analytical characterization. By integrating theoretical principles with practical methodologies, this guide serves as an authoritative resource for the effective synthesis, purification, and application of 2-Nitrophenyl pentyl ether.

Compound Identification and Structural Properties

2-Nitrophenyl pentyl ether, also known as 1-nitro-2-(pentyloxy)benzene, is an aromatic ether characterized by a nitro group positioned ortho to a pentoxy substituent on a benzene ring.[2] This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.

-

IUPAC Name: 1-nitro-2-pentoxybenzene[2]

-

Synonyms: o-Nitrophenyl pentyl ether, 1-Nitro-2-pentyloxybenzene[1][3]

Physicochemical and Spectroscopic Data

The utility of 2-Nitrophenyl pentyl ether is fundamentally linked to its distinct physical and spectroscopic properties. The following data has been compiled from verified chemical suppliers and databases.

Physical Properties

The physical state and thermal properties of 2-Nitrophenyl pentyl ether are critical for its handling, storage, and application, particularly in electrochemical contexts. These properties are summarized in Table 1.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow liquid | [4] |

| Boiling Point | 315.1°C @ 760 mmHg177-178°C @ 15 mmHg | [3][1][4] |

| Density | 1.098 g/mL at 20°C1.093 g/cm³ | [1][4][5][3] |

| Refractive Index (n₂₀/D) | 1.522 | [1][4] |

| Flash Point | 109°C (closed cup)131.7°C | [1][3] |

| Solubility | Data not available; expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) and sparingly soluble in water. | N/A |

Predicted Spectroscopic Profile

While comprehensive spectral data is not publicly cataloged, an experienced chemist can predict the characteristic signals based on the molecule's structure. This predicted data is essential for structural verification post-synthesis.

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): Expected in the range of δ 7.0-8.0 ppm. The proton ortho to the nitro group will be the most downfield, while the proton ortho to the ether group will be the most upfield. Complex splitting patterns (ddd, td) are expected due to ortho, meta, and para coupling.

-

Oxymethylene Protons (-O-CH₂-): A triplet is expected around δ 4.1-4.3 ppm, deshielded by the adjacent oxygen atom.

-

Aliphatic Methylene Protons (-CH₂-CH₂-CH₂-): A series of multiplets is expected between δ 1.4-2.0 ppm.

-

Terminal Methyl Protons (-CH₃): A triplet is expected around δ 0.9-1.0 ppm.

¹³C NMR (Carbon NMR):

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbon bearing the ether group (C-O) and the carbon bearing the nitro group (C-NO₂) will be the most prominent.

-

Oxymethylene Carbon (-O-CH₂-): Expected around δ 68-72 ppm.

-

Aliphatic Carbons (3C): Signals for the three internal pentyl chain carbons are expected in the δ 20-35 ppm range.

-

Terminal Methyl Carbon (-CH₃): Expected around δ 14 ppm.

IR (Infrared) Spectroscopy:

-

Ar-NO₂ Asymmetric Stretch: Strong, sharp peak around 1520-1540 cm⁻¹.

-

Ar-NO₂ Symmetric Stretch: Strong, sharp peak around 1340-1360 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C-O-C (Aryl-Alkyl Ether) Stretch: Strong peak(s) in the 1240-1280 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS):

-

Molecular Ion [M]⁺: Expected at m/z = 209.

-

Key Fragments: Common fragmentation patterns for nitrophenyl ethers include the loss of the alkyl chain.[6] For 2-Nitrophenyl pentyl ether, the loss of a pentene molecule (C₅H₁₀, 70 Da) via a McLafferty-type rearrangement would yield a fragment corresponding to 2-nitrophenol at m/z = 139.[2] Fragmentation of the pentyl chain would produce characteristic ions at m/z = 71 (C₅H₁₁⁺), 57 (C₄H₉⁺), and 43 (C₃H₇⁺).[2]

Synthesis and Purification

The most direct and reliable method for preparing 2-Nitrophenyl pentyl ether is the Williamson ether synthesis .[7][8] This Sₙ2 reaction involves the nucleophilic attack of a 2-nitrophenoxide ion on a primary alkyl halide, such as 1-bromopentane.[9][10]

Synthetic Workflow

The overall process involves deprotonation of the starting phenol, nucleophilic substitution, and subsequent purification to isolate the final product.

Caption: Williamson ether synthesis workflow for 2-Nitrophenyl pentyl ether.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis on a standard laboratory scale.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrophenol (e.g., 10.0 g, 1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF (100 mL).

-

Causality: Anhydrous potassium carbonate is a mild base sufficient to deprotonate the acidic phenol (pKa ≈ 7.2), forming the nucleophilic 2-nitrophenoxide in situ.[11] Acetone or DMF are polar aprotic solvents that effectively solvate the cation, enhancing the nucleophilicity of the phenoxide and promoting the Sₙ2 mechanism.[8]

-

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (1.2 eq) dropwise to the flask.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) for 6-12 hours.

-

Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the 2-nitrophenol spot is no longer visible.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted 2-nitrophenol, water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Detailed Experimental Protocol: Purification

The crude product is purified by flash column chromatography.

-

Column Preparation: Pack a silica gel column using a suitable eluent system, such as a gradient of 0% to 10% ethyl acetate in hexanes.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with the solvent system, collecting fractions.

-

Self-Validation: Monitor the fractions by TLC to identify those containing the pure product.

-

-

Isolation: Combine the pure fractions and concentrate under reduced pressure to yield 2-Nitrophenyl pentyl ether as a yellow oil. Confirm identity and purity using NMR and HPLC analysis.

Chemical Reactivity and Stability

The reactivity of 2-Nitrophenyl pentyl ether is dominated by its two primary functional groups: the nitro group and the ether linkage.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (2-aminophenoxy pentane) using various reducing agents, such as H₂/Pd-C, SnCl₂, or iron in acidic media. This transformation is a gateway to a wide range of further chemical modifications, making the molecule a useful intermediate in the synthesis of pharmaceuticals and dyes.

-

Ether Cleavage: The aryl ether bond is generally robust and resistant to cleavage under standard conditions. Cleavage requires harsh reagents like strong acids (HBr or HI) at high temperatures.

-

Photochemical Reactivity: 2-Nitrobenzyl ethers are known to be photolabile, acting as "caged" compounds that can release an alcohol upon UV irradiation.[12] This process proceeds through an aci-nitro intermediate.[13] While the pentyl ether itself is not a primary example, this reactivity is a characteristic of the 2-nitrophenyl ether scaffold and is relevant in drug delivery and materials science.

-

Stability and Storage: The compound is chemically stable under normal laboratory conditions.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Analytical Characterization Workflow

A systematic workflow is required to confirm the identity and purity of synthesized 2-Nitrophenyl pentyl ether.

Caption: A logical workflow for the analytical validation of 2-Nitrophenyl pentyl ether.

Protocol for Purity Assessment (HPLC)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water. A typical starting point is 70:30 Acetonitrile:Water.

-

Detection: UV detector set to a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 320 nm).

-

Analysis: Inject the sample. A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

Applications in Research and Development

2-Nitrophenyl pentyl ether is not merely a laboratory chemical; it serves as a critical component in specialized applications.

-

Ion-Selective Electrodes (ISEs): Its primary role is as a membrane plasticizer in PVC-based ISEs.[1] Its high lipophilicity and dielectric constant help to dissolve the ionophore and ion-exchanger within the membrane, facilitating the selective transport of ions and enabling precise potentiometric measurements.

-

Electromembrane Extraction: It is used as a supported liquid membrane in electromembrane extraction techniques for the pre-concentration and analysis of trace compounds from complex matrices.[1]

-

Synthetic Intermediate: As discussed in the reactivity section, the compound serves as a valuable building block. The nitro group can be transformed into an amine, which can then be used to construct more complex molecules, a common strategy in the development of novel dyes, polymers, and potential pharmaceutical agents.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3][14] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Nitrophenyl pentyl ether is a well-defined organic molecule with established physical properties and predictable chemical behavior. Its synthesis via the Williamson ether reaction is straightforward and efficient, yielding a high-purity product after standard chromatographic purification. The analytical techniques outlined in this guide provide a clear path for structural verification and purity assessment. With its key application as a plasticizer in electrochemical sensors and its potential as a synthetic intermediate, 2-Nitrophenyl pentyl ether remains a compound of significant interest to the scientific research community.

References

- Process for the preparation of nitrophenyl alkyl ethers. (n.d.). Google Patents.

-

2-Nitrophenyl pentyl ether. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

2-Nitrophenol. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). (n.d.). Cheméo. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (2005). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

-

2-Nitrophenol. (n.d.). ATB. Retrieved from [Link]

-

Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. (2003, July 16). PubMed. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. Retrieved from [Link]

-

Answer 7.4 - Mass Spectrometry. (n.d.). Mass Spectrometry - A Textbook. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Nitrophenyl pentyl ether | C11H15NO3 | CID 231833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-NITROPHENYL PENTYL ETHER | 39645-91-5 [chemicalbook.com]

- 5. 2-硝基苯基戊基醚 Selectophore™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Answer 7.4 - Mass Spectrometry [ms-textbook.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

2-Nitrophenyl pentyl ether CAS number and molecular formula

This guide provides a comprehensive technical overview of 2-Nitrophenyl pentyl ether, a significant organic compound with applications in analytical chemistry and potential relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, applications, and chemical properties.

Introduction

2-Nitrophenyl pentyl ether, also known as 1-nitro-2-pentoxybenzene, is an aromatic ether that has garnered interest primarily for its role as a plasticizer in the fabrication of ion-selective electrodes. Its molecular structure, featuring a polar nitro group and a nonpolar pentyl chain, imparts specific physicochemical properties that are critical for its function in electrochemical sensors.

Table 1: Compound Identification and Physical Properties

| Identifier | Value |

| CAS Number | 39645-91-5[1] |

| Molecular Formula | C₁₁H₁₅NO₃[1] |

| Molecular Weight | 209.24 g/mol [1] |

| IUPAC Name | 1-nitro-2-pentoxybenzene[1] |

| Appearance | Liquid |

| Boiling Point | 177-178 °C at 15 mmHg |

| Density | 1.098 g/mL at 20 °C |

Synthesis of 2-Nitrophenyl Pentyl Ether

The most common and efficient method for the synthesis of 2-Nitrophenyl pentyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-nitrophenol acts as the nucleophile, attacking a pentyl halide. The nitro group, being electron-withdrawing, increases the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of 2-Nitrophenyl pentyl ether.

Materials:

-

2-Nitrophenol

-

1-Bromopentane (or 1-Iodopentane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone (or Dimethylformamide - DMF)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (10 mmol, 1.39 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Slowly add 1-bromopentane (12 mmol, 1.5 mL) to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in 100 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Nitrophenyl pentyl ether.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient.

Caption: Workflow for the synthesis of 2-Nitrophenyl pentyl ether.

Characterization

The structural elucidation of 2-Nitrophenyl pentyl ether is confirmed through various spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Nitrophenyl Pentyl Ether

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): 7.8 (dd, 1H), 7.5 (ddd, 1H), 7.1 (t, 1H), 7.0 (d, 1H), 4.1 (t, 2H), 1.8 (quint, 2H), 1.4 (sext, 2H), 0.9 (t, 3H) |

| ¹³C NMR | Predicted δ (ppm): 155.0, 141.0, 133.5, 125.0, 120.5, 114.5, 69.5, 28.5, 28.0, 22.0, 14.0 |

| IR (Infrared) | Predicted ν (cm⁻¹): 3100-3000 (Ar C-H), 2960-2850 (Alkyl C-H), 1520 & 1340 (NO₂ stretch), 1250 (Ar-O stretch), 1100 (C-O stretch) |

| Mass Spec (MS) | Predicted m/z: 209 (M+), 139 (M - C₅H₁₀), 123 (M - C₅H₁₀ - O), 93, 71 (C₅H₁₁⁺) |

Note: The predicted spectroscopic data is based on typical values for similar structures and should be confirmed with experimental data.

Applications

Ion-Selective Electrodes

The primary application of 2-Nitrophenyl pentyl ether is as a plasticizer in the polymeric membranes of ion-selective electrodes (ISEs).[2] Plasticizers are essential components in these sensors as they:

-

Solubilize the ionophore and the analyte within the PVC membrane.

-

Control the dielectric constant of the membrane, which influences the selectivity of the electrode.[3]

-

Ensure the mobility of the ionophore and analyte ions within the membrane.[3]

-

Provide mechanical stability to the membrane.

The use of 2-Nitrophenyl pentyl ether has been shown to enhance the signal, slope of the calibration curve, and linearity of response for certain ISEs compared to other plasticizers like o-nitrophenyl octyl ether.[2] Its polarity and lipophilicity are key factors in its effectiveness.

Caption: Role of 2-Nitrophenyl pentyl ether in an ion-selective electrode.

Potential in Drug Development

While not a therapeutic agent itself, the nitrophenyl ether scaffold is of interest in medicinal chemistry. The nitro group is a common pharmacophore in various drugs and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4][5] Furthermore, certain nitrophenyl ether compounds have been investigated as potential PD-1/PD-L1 inhibitors, which are crucial targets in cancer immunotherapy.[6] This suggests that derivatives of 2-Nitrophenyl pentyl ether could serve as intermediates or starting points for the synthesis of novel therapeutic agents.

Chemical Reactivity and Stability

The reactivity of 2-Nitrophenyl pentyl ether is dictated by its three main functional components: the nitro group, the aromatic ring, and the ether linkage.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[7][8] Any substitution that does occur is directed to the meta position.[9] The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of many pharmaceutical compounds.[10]

-

Aromatic Ring: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.

Safety and Handling

2-Nitrophenyl pentyl ether is classified as a skin irritant (H315).[1]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| Warning | H315: Causes skin irritation |

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

-

PPE: Safety goggles, chemical-resistant gloves, and a lab coat are recommended.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If irritation persists, seek medical attention. In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

2-Nitrophenyl pentyl ether is a valuable chemical with a well-established role in the field of analytical chemistry as a plasticizer for ion-selective electrodes. Its synthesis is straightforward, relying on the robust Williamson ether synthesis. While its reactivity is dominated by the influence of the nitro group, this feature also opens up possibilities for its use as an intermediate in the synthesis of more complex molecules with potential applications in drug discovery. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. (n.d.). Retrieved January 21, 2026, from [Link]

-

What is the reactivity order of benzene, Toluene and nitrobenzene? (2025). Quora. Retrieved January 21, 2026, from [Link]

- Li, Y., Hu, Y., & Zhang, S. (2013). Supplementary Information: Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins. The Royal Society of Chemistry.

-

Why does Nitrobenzene lower the reactivity of Benzene ring? (2017). Quora. Retrieved January 21, 2026, from [Link]

-

2-Nitrophenyl pentyl ether. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). Journal of Chemistry, Hindawi. Retrieved January 21, 2026, from [Link]

-

Attiyat, A. S., Christian, G. D., Hallman, J. L., & Bartsch, R. A. (1988). A comparative study of the effect of o-nitrophenyl octyl ether and o-nitrophenyl pentyl ether as plasticizers on the response and selectivity of carrier-based liquid membrane ion-selective electrodes. Talanta, 35(10), 789–794. [Link]

-

NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. (2021). WIPO Patentscope. Retrieved January 21, 2026, from [Link]

-

ONC-12/Electrophilic Substitution Reactions of Nitrobenzene/Organic Nitrogen Compounds/TN 12th Std. (2021). YouTube. Retrieved January 21, 2026, from [Link]

-

Electrophilic substitution reactions in nitrobenzene. (2024). YouTube. Retrieved January 21, 2026, from [Link]

-

Mihali, V. F., & Manea, F. (2012). Use of Plasticizers for Electrochemical Sensors. Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Bitar, L., & Hamade, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved January 21, 2026, from [Link]

-

Nitrobenzene - Aromatic Substitution Reactions. (2019). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Study of the mode of action of some nitrodiphenyl ethers. (1990). PubMed. Retrieved January 21, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 21, 2026, from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]_ alkenes_aromatics.pdf

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Nitrophenyl pentyl ether | C11H15NO3 | CID 231833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A comparative study of the effect of o-nitrophenyl octyl ether and o-nitrophenyl pentyl ether as plasticizers on the response and selectivity of carrier-based liquid membrane ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. svedbergopen.com [svedbergopen.com]

- 5. mdpi.com [mdpi.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

The Light-Triggered Release: An In-depth Technical Guide to the Photochemical Mechanism of 2-Nitrophenyl Pentyl Ether

This guide provides a comprehensive technical overview of the mechanism of action of 2-Nitrophenyl pentyl ether, a representative member of the ortho-nitrobenzyl (o-NB) class of photolabile protecting groups. Tailored for researchers, chemists, and drug development professionals, this document delves into the fundamental principles governing its light-induced cleavage, outlines practical experimental methodologies, and discusses the broader applications of this powerful chemical tool.

Introduction: The Concept of Photocaging

In the intricate fields of chemical synthesis and biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "photocages," are molecular modifications that render a functional group inert until it is liberated by the application of light.[1][2] This "traceless" reagent approach offers unparalleled control, allowing for the on-demand release of active molecules, from simple alcohols to complex biological effectors like ATP.[3]

2-Nitrophenyl pentyl ether embodies the core principles of the widely utilized ortho-nitrobenzyl (o-NB) caging strategy. Its structure, featuring a nitro group positioned ortho to an ether linkage on a benzene ring, is the key to its photosensitivity. Upon irradiation with ultraviolet (UV) light, the molecule undergoes a predictable intramolecular rearrangement, leading to the cleavage of the ether bond and the release of pentanol and a 2-nitrosobenzaldehyde byproduct.[4] This guide will dissect this mechanism, providing the foundational knowledge required to harness its capabilities.

Part 1: The Core Photochemical Reaction Mechanism

The photolytic cleavage of 2-Nitrophenyl pentyl ether is not a simple, single-step bond scission. It is a sophisticated intramolecular redox process initiated by the absorption of a photon.[4][5] The reaction proceeds through several key intermediates, as detailed below.

Step 1: Photoexcitation and Hydrogen Abstraction The process begins when the 2-nitrophenyl chromophore absorbs a photon, typically in the UV-A range (~365 nm), promoting the nitro group to an excited triplet state (n,π*).[5][6] In this high-energy state, the oxygen atom of the nitro group becomes sufficiently reactive to abstract a hydrogen atom from the benzylic carbon of the pentyl ether group. This intramolecular hydrogen transfer is the crucial rate-determining step, leading to the formation of a biradical species that rapidly rearranges into a transient intermediate known as an aci-nitro tautomer.[7][8]

Step 2: Formation of Cyclic Intermediate and Rearrangement The aci-nitro intermediate is unstable and undergoes further transformation.[3] It cyclizes to form a transient five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[3] This cyclic species is also short-lived and rapidly rearranges.

Step 3: Bond Cleavage and Product Release The final stage involves the breakdown of the cyclic intermediate. The ring opens, leading to the cleavage of the carbon-oxygen bond of the original ether linkage. This step releases the "uncaged" molecule—in this case, pentanol (1-pentanol)—and the photolabile protecting group is converted into the byproduct, 2-nitrosobenzaldehyde.[4]

The entire photochemical cascade can be visualized as follows:

Part 2: Experimental & Practical Considerations

Harnessing the power of photolabile protecting groups requires a solid understanding of the experimental parameters that govern the reaction. The efficiency and outcome of the photocleavage are influenced by factors such as irradiation wavelength, solvent, and the presence of other chemical species.

Synthesis of 2-Nitrophenyl Pentyl Ether

The parent compound can be synthesized via a standard Williamson ether synthesis. A common procedure involves the reaction of 2-nitrophenol with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone.[9]

Protocol 1: Synthesis Workflow

Photocleavage Protocol and Monitoring

The cleavage reaction is straightforward to perform, but its progress should be monitored analytically to ensure complete conversion and to quantify the release of the substrate. Time-resolved NMR spectroscopy is an excellent tool for this purpose.[10]

Step-by-Step Experimental Protocol (Model Reaction):

-

Sample Preparation: Prepare a solution of 2-Nitrophenyl pentyl ether in a deuterated solvent suitable for NMR (e.g., CDCl₃ or DMSO-d₆) in a quartz NMR tube. The concentration should be appropriate for clear signal detection (e.g., 5-10 mg/mL).

-

Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material before irradiation. Key signals to identify would be the aromatic protons and the protons on the carbon adjacent to the ether oxygen (~4.0-4.2 ppm).

-

Irradiation: Place the NMR tube at a fixed distance from a UV lamp. A medium-pressure mercury lamp with a filter to isolate the 365 nm wavelength is ideal.[6] The irradiation power should be consistent (e.g., 1.6-3.5 mW/cm²).[6]

-

Time-Course Monitoring: At set intervals (e.g., 10, 20, 40, 60, 120 minutes), stop the irradiation and acquire a new ¹H NMR spectrum.[10]

-

Data Analysis: Monitor the decrease in the integration of the starting material's characteristic signals and the concurrent appearance of new signals corresponding to the products: pentanol and 2-nitrosobenzaldehyde. The percentage of decomposition can be calculated from the relative integration changes in the spectra.[6]

Quantum Yield: A Measure of Efficiency

A critical parameter for any photochemical reaction is the quantum yield (Φ) , which describes the efficiency of the process. It is the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed by the system.

For most o-nitrobenzyl-based protecting groups, the quantum yields are typically low, often in the range of 0.001 to 0.1 (0.1-10%).[5] This means that multiple photons must be absorbed for each molecule that is cleaved. While modifications to the aromatic ring (e.g., adding methoxy groups) can improve the quantum yield and shift the absorption to longer, less damaging wavelengths, the parent o-NB scaffold is known for its modest but reliable performance.[11]

Part 3: Authoritative Grounding & Field Insights

The reliability of the o-NB group is a cornerstone of its widespread use. However, a Senior Application Scientist must account for the nuances that affect its performance in real-world applications.

Causality Behind Experimental Choices

-

Wavelength Selection (365 nm): The choice of UV light around 350-365 nm is a deliberate compromise. This wavelength is energetic enough to induce the n→π* transition in the nitro group but is often long enough to minimize damage to sensitive biological substrates, a critical consideration in drug delivery or "caged" compound applications in cell biology.[6]

-

Solvent Effects: While the intramolecular nature of the reaction makes it less sensitive to solvent polarity than many intermolecular reactions, the stability and lifetime of the charged intermediates can be influenced by the reaction medium. Protic solvents can participate in proton exchange with the aci-nitro intermediate.

-

Leaving Group Influence: The rate of photolysis is influenced by the nature of the leaving group (the "caged" molecule). Studies on o-NB esters have shown a clear correlation where a more acidic leaving group (i.e., a more stable anion) leads to a faster decomposition rate.[10] This provides a rational basis for tuning the release kinetics.

Advantages vs. Disadvantages

The utility of 2-Nitrophenyl pentyl ether and its analogs must be weighed by its pros and cons for any given application.

| Advantages | Disadvantages |

| High Stability: Stable to a wide range of chemical conditions (acid, base, redox) in the dark. | Low Quantum Yield: Can require prolonged irradiation times or high-intensity light sources.[5][11] |

| Predictable Byproducts: The 2-nitrosobenzaldehyde byproduct is well-characterized.[4] | Reactive Byproduct: The nitrosoaldehyde byproduct can potentially react with nucleophiles in the system.[11] |

| Tunable Properties: Substituents on the ring or benzylic carbon can modify absorption and cleavage rates.[11] | UV Light Requirement: UV irradiation can be damaging to living cells and some sensitive molecules.[6] |

| Broad Applicability: Can protect a wide range of functional groups (alcohols, amines, acids, etc.). | Internal Filtering: The byproduct can absorb light at the irradiation wavelength, slowing the reaction over time.[11] |

Conclusion

2-Nitrophenyl pentyl ether serves as an excellent model for understanding the powerful and versatile chemistry of ortho-nitrobenzyl photolabile protecting groups. Its mechanism of action, a light-triggered intramolecular redox reaction, enables the precise, on-demand release of protected molecules. While its efficiency is modest, its stability, reliability, and the extensive body of research supporting its mechanism make it and its derivatives an indispensable tool in advanced organic synthesis, materials science, and the spatiotemporal control of biological systems. A thorough understanding of the core mechanism and the practical factors influencing the reaction is essential for its successful implementation in any research or development endeavor.

References

-

Y. H. Lee, et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(19), 5071-5075. [Link]

-

M. R. Kessler, et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

M. R. Kessler, et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

-

Wikipedia contributors. (2023). Photolabile protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

J. Wirz, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

-

O. D. F. O'Reilly, et al. (2010). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. The Journal of Organic Chemistry, 75(13), 4456-4462. [Link]

-

P. Klán, et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

-

S. W. Kim, et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(20), 6892-6899. [Link]

-

C. G. Bochet. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1259-1269. [Link]

-

J. Wirz, et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

-

J. E. T. Corrie, et al. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546-8554. [Link]

-

J. Wirz, et al. (2005). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(6), 526-533. [Link]

Sources

- 1. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. 2-NITROPHENYL PENTYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 10. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

literature review of nitrophenyl ethers in organic chemistry

An In-Depth Technical Guide to Nitrophenyl Ethers in Organic Chemistry

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Nitrophenyl Ethers

Nitrophenyl ethers represent a pivotal class of aromatic compounds in the landscape of modern organic chemistry. Characterized by a nitro group (—NO₂) attached to a phenyl ether scaffold, these molecules are more than mere synthetic curiosities; they are versatile intermediates and key structural motifs with significant applications spanning materials science, dye manufacturing, and, most critically, pharmaceutical development.[1][2][3] The presence of the strongly electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring, activating it towards specific transformations and providing a synthetic handle for further functionalization.[1][2] This dual-functionality makes nitrophenyl ethers indispensable tools for researchers and drug development professionals.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of nitrophenyl ethers. Moving beyond simple procedural lists, we will delve into the causal relationships behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate. The protocols described are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Synthesis of Nitrophenyl Ethers: Core Methodologies

The construction of the nitrophenyl ether linkage is typically achieved through two robust and well-established methodologies: the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these methods is often dictated by the specific substrates, desired scale, and economic considerations.

The Williamson Ether Synthesis: A Classic S_N_2 Approach

The Williamson ether synthesis is a cornerstone of ether formation, relying on the S_N_2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][4] For nitrophenyl ethers, this involves the reaction of a nitrophenoxide with an alkyl halide. The nitro group's electron-withdrawing nature increases the acidity of the parent nitrophenol, facilitating its deprotonation to the corresponding nucleophilic phenoxide.[1]

Causality Behind Experimental Choices:

-

Base and Solvent: The choice of base is critical for the complete deprotonation of the nitrophenol without promoting side reactions. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and safer for larger-scale reactions, especially when paired with a polar aprotic solvent like acetonitrile or DMF.[1] These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively "bare" and highly reactive.

-

Alkylating Agent: The reaction is most efficient with primary alkyl halides due to the S_N_2 mechanism's sensitivity to steric hindrance.[4][5][6] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7]

-

Temperature: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe, with refluxing in acetonitrile (approx. 82°C) being a common condition.[1]

Data Presentation: Williamson Ether Synthesis of Various Nitrophenyl Ethers

| Substituted Nitrophenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95%[1] |

| 4-Nitrophenol | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4-6 | >90%[1] |

| 2-Nitrophenol | Methyl Iodide | K₂CO₃ | DMF | 100 | 4 | ~92%[1] |

| 2,4-Dinitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | ~88%[1] |

Experimental Protocol: Synthesis of 4-Nitrophenyl Benzyl Ether

This protocol is a self-validating system for the reliable synthesis of a representative nitrophenyl ether.

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol). The use of excess base ensures complete deprotonation.[1]

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.[1]

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.3 mL, 11 mmol, 1.1 equivalents) to the reaction mixture using a syringe.[1] A slight excess of the alkylating agent ensures the consumption of the limiting nitrophenoxide.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), observing the disappearance of the 4-nitrophenol spot.[1]

-

Work-up: Allow the reaction mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.[1]

-

Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to yield the pure 4-nitrophenyl benzyl ether.

Caption: Experimental workflow for the Williamson synthesis of a nitrophenyl ether.

The Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a copper-promoted reaction that forms aryl ethers from an aryl halide and a phenol.[8][9] It is particularly useful for synthesizing diaryl ethers, including dinitrodiphenyl ethers, which are inaccessible via the Williamson synthesis.[7] The reaction typically requires high temperatures and a copper catalyst.[8][10]

Causality Behind Experimental Choices:

-

Catalyst: The reaction is classically performed with stoichiometric amounts of copper powder, often activated in situ by reducing a copper salt with zinc.[8][11] Modern variations use soluble copper(I) or copper(II) salts, sometimes with ligands, which can lower the required reaction temperature and catalyst loading.[8][10][12] The copper facilitates the crucial C-O bond formation between the two aromatic rings.

-

Substrates: The aryl halide should be activated by electron-withdrawing groups, such as a nitro group.[10] This makes nitro-substituted aryl halides like 4-chloronitrobenzene ideal substrates.[8]

-

Solvent and Temperature: Traditional Ullmann reactions demand high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF to reach the high temperatures (often >200°C) needed to drive the reaction.[8]

Experimental Protocol: Synthesis of p-Nitrophenyl Phenyl Ether

This protocol is based on a classic, robust procedure from Organic Syntheses.[11]

-

Catalyst Preparation (Optional but Recommended): Prepare active copper powder by dissolving CuSO₄·5H₂O (100 g) in hot water (350 mL). After cooling, add zinc dust (35 g) portion-wise until the blue color disappears. Wash the precipitated copper by decantation with water, then with 5% HCl to remove excess zinc, and finally with water. Store the moist copper powder in a sealed container.[11]

-

Reaction Setup: In a 2 L flask, heat phenol (160 g, 1.7 mol) and potassium hydroxide (80 g, 1.43 mol) to 130-140°C until the alkali dissolves, forming potassium phenoxide.[11]

-

Reagent Addition: Cool the mixture to 100-110°C. Add the prepared copper catalyst (0.5 g) and p-nitrochlorobenzene (78.8 g, 0.5 mol).[11]

-

Reaction: Heat the mixture to 150-160°C. An exothermic reaction will begin. Remove the external heat source. Once the initial reaction subsides, add a second portion of p-nitrochlorobenzene (78.8 g, 0.5 mol) and repeat the heating process. After the second exothermic reaction ceases, maintain the temperature at 150-160°C for an additional 30 minutes.[11]

-

Work-up: Pour the hot, dark melt into 1.5 L of ice water containing sodium hydroxide (50 g) and stir vigorously to precipitate the crude product and dissolve excess phenol.[11]

-

Purification: Collect the solid crystalline mass by filtration, wash thoroughly with water, and air dry. The crude product is then purified by vacuum distillation. The main fraction boils at 188–193°C / 8 mm Hg, yielding the pure p-nitrophenyl phenyl ether (80-82% yield).[11]

Part 2: Key Reactions of Nitrophenyl Ethers

The true synthetic value of nitrophenyl ethers lies in their subsequent transformations. The nitro group dictates the molecule's reactivity in two primary ways: by activating the aromatic ring for nucleophilic attack and by serving as a precursor to the versatile amino group.

Nucleophilic Aromatic Substitution (S_N_Ar)

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of one or more strongly electron-withdrawing nitro groups depletes the ring of electron density, making it susceptible to nucleophilic aromatic substitution (S_N_Ar).[13][14]

Mechanistic Rationale:

The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism.[14][15]

-

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

-

Elimination: The aromaticity is restored by the departure of the leaving group.

The key to this reaction is the stabilization of the negative charge in the Meisenheimer complex. This stabilization is only effective when the nitro groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group via resonance.[13][14][16] If the nitro group is in the meta position, this delocalization is not possible, and the reaction is significantly slower or does not occur.[14][16]

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (S_N_Ar).

Experimental Protocol: Reaction of 2,4-Dinitrophenyl Phenyl Ether with Morpholine

This reaction is a classic example of S_N_Ar where the phenoxide acts as a leaving group, catalyzed by a base.[17]

-

Setup: In a flask, dissolve 2,4-dinitrophenyl phenyl ether (10 mmol) in a suitable aprotic solvent like DMSO or acetonitrile (50 mL).[17]

-

Reagent Addition: Add morpholine (20 mmol, 2 equivalents) to the solution. The reaction can be run with and without an additional base (e.g., a second equivalent of morpholine acting as a base) to observe the effect of base catalysis.[17]

-

Reaction and Monitoring: Stir the reaction at room temperature. The progress can be monitored spectrophotometrically by observing the formation of the colored product or by TLC.

-

Work-up: Upon completion, the reaction mixture can be poured into water to precipitate the product, which is then collected by filtration and purified by recrystallization.

Reduction of the Nitro Group

One of the most synthetically valuable transformations of nitrophenyl ethers is the reduction of the nitro group to an amine.[2][18] This reaction fundamentally changes the electronic properties of the molecule, converting a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group.[18] The resulting aminophenyl ethers are crucial building blocks for pharmaceuticals, dyes, and high-performance polymers.[2]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under an atmosphere of hydrogen gas.[2][18] It offers high yields and avoids the use of stoichiometric metal reagents.

-

Metal/Acid Reduction: A classic and cost-effective method involves using an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like HCl.[18][19]

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenyl Ether to 4-Aminophenyl Ether

-

Setup: To a high-pressure hydrogenation vessel (Parr shaker), add the nitrophenyl ether (e.g., 4,4'-dinitrodiphenyl ether, 10 mmol) and a suitable solvent such as ethanol or DMF.[2]

-

Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi). Heat the mixture (e.g., to 65°C) and stir vigorously for several hours until hydrogen uptake ceases.[2]

-

Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent under reduced pressure to yield the crude aminophenyl ether, which can be purified by recrystallization or distillation.

Part 3: Applications in Drug Development and Advanced Materials

The synthetic versatility of nitrophenyl ethers makes them highly valuable in applied chemistry, particularly in the development of pharmaceuticals and advanced polymers.

Role in Medicinal Chemistry and Drug Development

The nitrophenyl ether moiety itself is found in some biologically active molecules.[2] More commonly, however, these compounds serve as critical intermediates. The reduction of nitrophenyl ethers to aminophenyl ethers provides access to a vast chemical space for drug discovery. For example, the product of 4,4'-dinitrodiphenyl ether reduction, 4,4'-oxydianiline (ODA), is a key monomer in the synthesis of high-performance polyimides, which are explored for use in biocompatible medical implants due to their stability.[2]

Furthermore, the broader class of nitroaromatic compounds is prominent in medicine. Nitro-containing drugs like pretomanid and delamanid are vital in the treatment of tuberculosis, highlighting the pharmaceutical industry's reliance on the unique properties of the nitro group.[20][21] The synthetic routes to analogues and new chemical entities in this space often rely on the fundamental reactions of nitrophenyl ethers and related structures.

Specialized Reactions: Photolytic Cleavage

Certain nitrophenyl ethers, particularly those with the nitro group at the ortho position, exhibit interesting photochemical properties. 1-(2-Nitrophenyl)ethyl ethers can undergo photolytic cleavage upon UV irradiation.[22][23][24] This reaction proceeds through a complex pathway involving an aci-nitro intermediate and a rate-limiting breakdown of a hemiacetal.[22][23][24] This property has been exploited in the development of "caged compounds," where a biologically active molecule (like an alcohol) is released from an inactive, photolabile precursor with a flash of light, allowing for precise temporal and spatial control in biological studies.[24]

Caption: The central role of nitrophenyl ethers as intermediates in synthesis.

Conclusion

Nitrophenyl ethers are a foundational class of compounds whose strategic importance is rooted in the predictable and powerful influence of the nitro group. Through robust synthetic methods like the Williamson and Ullmann reactions, these molecules are readily accessible. Their true utility is realized in subsequent transformations, primarily nucleophilic aromatic substitution and nitro group reduction, which open gateways to a vast array of complex molecules. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of nitrophenyl ethers is not just academic—it is a practical prerequisite for innovation in the synthesis of novel materials and life-saving therapeutics.

References

-

Conrad, P. G., Givens, R. S., Weber, J. F. W., & Kandler, K. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Conrad, P. G., Givens, R. S., Weber, J. F., & Kandler, K. (2000). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. PubMed. [Link]

-

ResearchGate. (n.d.). Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. [Link]

-

ACS Publications. (n.d.). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ACS Publications. [Link]

-

Wikiwand. (n.d.). Ullmann condensation. Wikiwand. [Link]

-

Brewster, R. Q., & Groening, T. (1934). p-NITRODIPHENYL ETHER. Organic Syntheses, 14, 74. [Link]

-

ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]

-

Brainly. (2020). Outline a reasonable synthesis of 4-nitrophenyl phenyl ether from chlorobenzene and phenol. brainly.com. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of 2,4-dinitrophenyl phenyl ether with morpholine in dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate and of 1-chloro-2,4-dinitrobenzene with morpholine in ethyl acetate. RSC Publishing. [Link]

- Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.

-

GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. GeeksforGeeks. [Link]

-

ChemBK. (n.d.). Ethyl p-nitrophenyl ether. ChemBK. [Link]

-

ACS Publications. (n.d.). Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. ACS Publications. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]

-

ResearchGate. (n.d.). Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface. ResearchGate. [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

The Journal of Organic Chemistry. (n.d.). Reactions of 1-(p-Nitrophenyl)ethyl Nitrate. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. PMC - NIH. [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. PubChem. [Link]

-

National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. [Link]

-

ResearchGate. (2020). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? ResearchGate. [Link]

-

ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]

-

National Institutes of Health. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. NIH. [Link]

-

ResearchGate. (n.d.). Names and chemical structures of the studied nitro diphenyl ether derivatives. ResearchGate. [Link]

-